[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine
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Overview
Description
[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine: is an organic compound that features a methoxy group, a morpholinylmethyl group, and a phenylmethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and morpholine.
Formation of Intermediate: The 4-methoxybenzaldehyde undergoes a condensation reaction with morpholine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced further to form secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Secondary amines.
Substitution: Substituted phenylmethanamines.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in designing molecules with specific biological activities.
Industry:
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine exerts its effects involves its interaction with specific molecular targets. The methoxy and morpholinylmethyl groups play a crucial role in binding to these targets, which may include enzymes or receptors. The pathways involved can vary depending on the specific application, but generally, the compound modulates the activity of its targets, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- [4-Methoxyphenyl]methanamine
- [3-Methoxyphenyl]methanamine
- [4-Morpholin-4-ylmethylphenyl]methanamine
Comparison:
- [4-Methoxyphenyl]methanamine: Lacks the morpholinylmethyl group, which may reduce its binding affinity to certain targets.
- [3-Methoxyphenyl]methanamine: The position of the methoxy group is different, which can affect its reactivity and binding properties.
- [4-Morpholin-4-ylmethylphenyl]methanamine: Lacks the methoxy group, which may alter its solubility and interaction with molecular targets.
Uniqueness: The combination of the methoxy and morpholinylmethyl groups in [4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine provides a unique set of properties that can be exploited in various scientific and industrial applications, making it distinct from its similar counterparts.
Properties
IUPAC Name |
[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-13-3-2-11(9-14)8-12(13)10-15-4-6-17-7-5-15/h2-3,8H,4-7,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXKUGYPOYLLAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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